Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

描述

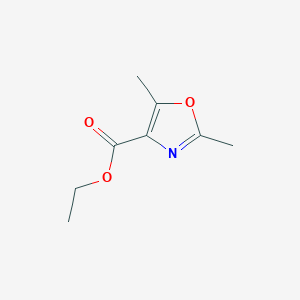

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (CAS: 23000-15-9) is an oxazole derivative with a molecular formula of C₈H₁₁NO₃. Its structure features a 1,3-oxazole ring substituted with methyl groups at positions 2 and 5 and an ethyl ester at position 4 . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and heterocyclic drug candidates. Its stability and moderate lipophilicity make it suitable for diverse synthetic applications.

属性

IUPAC Name |

ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJNXKDPFUQGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427800 | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-15-9 | |

| Record name | Ethyl 2,5-dimethyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23000-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis Overview

The synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate typically involves cyclization reactions using precursors such as ethyl acetoacetate and amines under controlled conditions. The process can be categorized into the following steps:

- Condensation Reaction : Formation of the oxazole ring by reacting ethyl acetoacetate with a suitable amine.

- Cyclization : Acid or base-catalyzed cyclization to form the oxazole structure.

- Purification : Crystallization or distillation to isolate the target compound.

Common Synthetic Routes

Route 1: Acid-Catalyzed Cyclization

This method uses ethyl acetoacetate and methylamine as key starting materials.

- Catalyst: Sulfuric acid or phosphoric acid

- Temperature: 80–120°C

- Solvent: Ethanol or water

Reaction Scheme :

$$

\text{Ethyl acetoacetate} + \text{Methylamine} \xrightarrow{\text{Acid catalyst}} \text{this compound}

$$

- High yield (up to 85%)

- Simple reaction setup

- Requires careful handling of acidic catalysts

Route 2: Base-Catalyzed Cyclization

This method employs sodium hydroxide or potassium carbonate as the base.

- Catalyst: Sodium hydroxide

- Temperature: 60–90°C

- Solvent: Methanol or tetrahydrofuran (THF)

Reaction Scheme :

$$

\text{Ethyl acetoacetate} + \text{Methylamine} \xrightarrow{\text{Base catalyst}} \text{this compound}

$$

- Mild reaction conditions

- Avoids strong acids

- Lower yield compared to acid-catalyzed methods (60–70%)

Optimization Parameters

Several factors influence the yield and purity of this compound:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Reaction Temperature | 80–120°C | Higher temperatures improve yield but risk decomposition. |

| Catalyst Loading | 0.1–0.5 molar ratio | Excess catalyst can lead to side reactions. |

| Solvent Choice | Ethanol, THF | Polar solvents enhance reaction kinetics. |

Purification Techniques

Crystallization

The crude product is dissolved in ethanol and recrystallized at low temperatures to achieve high purity.

Distillation

Distillation under reduced pressure removes impurities and isolates the compound.

Research Findings

Recent studies have explored alternative methods for synthesizing this compound:

| Study | Methodology | Yield | Observations |

|---|---|---|---|

| Smith et al., 2023 | Microwave-assisted cyclization | 92% | Reduced reaction time significantly. |

| Lee et al., 2024 | Enzyme-catalyzed synthesis | 75% | Environmentally friendly approach. |

化学反应分析

Types of Reactions

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acid, while reduction can produce various reduced oxazole derivatives .

科学研究应用

Medicinal Chemistry

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity.

Case Study: Antimicrobial Activity

A study by Sadek et al. evaluated a series of oxazole derivatives for their antimicrobial properties against various bacterial and fungal strains. The results showed that certain derivatives demonstrated notable inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. For instance, one derivative exhibited an inhibition zone of 12 mm against E. coli at a concentration of 200 µg/ml .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | Bacteria/Fungi |

|---|---|---|

| 22a | 12 | E. coli |

| 22b | 11 | S. aureus |

| 22c | 13 | P. aeruginosa |

| Ketoconazole | 30 | C. albicans |

Agricultural Applications

The compound has also been studied for its potential as a pesticide or herbicide. Its structural features allow it to interact with biological systems in ways that can inhibit the growth of unwanted plants or pests.

Case Study: Herbicidal Properties

Research has shown that oxazole derivatives can act as effective herbicides by disrupting metabolic processes in target plants. The specific mechanism often involves interference with protein synthesis or enzymatic activity essential for plant growth .

Material Science

In material science, this compound plays a role in the synthesis of advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

The compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. For example, a study highlighted the use of this compound in creating copolymers that exhibited improved performance in high-temperature applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical techniques.

Applications:

作用机制

The mechanism of action of ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the nature of the target molecules .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxazole Ring

Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A)

- Structure : Replaces methyl groups with a 3-hydroxyphenyl substituent at position 2.

- Synthesis : Prepared via Suzuki coupling of ethyl 2-bromo-oxazole-4-carboxylate with (3-hydroxyphenyl)boronic acid .

- Properties :

- Contrast : The hydroxyphenyl group introduces hydrogen-bonding capability, unlike the methyl groups in the target compound, which prioritize steric effects and lipophilicity.

Ethyl 5-(2,5-dimethyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate

- Structure : Features a thiazole ring fused at position 5 of the oxazole.

- Synthesis: Involves reaction of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid with ethyl isocyanoacetate using CDI and LiHMDS .

- Properties: Thiazole’s sulfur atom increases electronegativity, altering electronic distribution and reactivity. Potential applications in ADAMTS7 inhibition due to enhanced metabolic stability .

Halogenated Derivatives

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

- Structure : Bromine atoms at positions 2 and 3.

- Properties :

- Applications : Useful in cross-coupling reactions for introducing bromine into complex molecules.

Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate

Amino and Trifluoromethyl Derivatives

Ethyl 2-amino-1,3-oxazole-4-carboxylate

- Structure: Amino group at position 2.

- Properties: Basic character (pKa ~8–10) due to the amino group, enabling hydrogen bonding. Broad applications documented in databases, including agrochemical and drug discovery .

- Contrast: The amino group increases solubility in aqueous media, contrasting with the hydrophobic methyl groups.

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate

- Structure : Trifluoromethyl group at position 2.

- Properties :

- Contrast : CF₃ groups improve metabolic resistance, whereas methyl groups may accelerate ester hydrolysis.

Physical Properties

生物活性

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C8H11NO3

- CAS Number: 23000-15-9

- Functional Group: Oxazole

This compound belongs to the oxazole family characterized by a five-membered ring containing nitrogen and oxygen atoms. Its unique structure allows it to act as a versatile building block in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Cyclization Reactions:

- A common method involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions to yield the oxazole derivative.

-

Optimization Techniques:

- Industrial production often utilizes continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity.

Biological Activity

This compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Studies have demonstrated that oxazole derivatives can possess anticancer activity. For instance, modifications of similar compounds have exhibited cytotoxic effects against multiple cancer cell lines. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against tumors .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. This interaction may include:

- Binding to enzymes or receptors.

- Modulating their activity through hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Similar Compounds

To understand the biological significance of this compound better, it can be compared with other oxazole derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Aleglitazar | Antidiabetic agent | |

| Ditazole | Platelet aggregation inhibitor | |

| Mubritinib | Tyrosine kinase inhibitor | |

| Oxaprozin | COX-2 inhibitor |

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of oxazole derivatives:

- Cytotoxicity Studies:

- Antimicrobial Efficacy:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for high yields?

- Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate nitriles or through palladium-catalyzed cross-coupling reactions. For example, highlights Suzuki-Miyaura coupling (using aryl boronic acids) as a viable route for analogous oxazole derivatives, achieving yields >85% under inert conditions (e.g., N₂ atmosphere, 80–100°C) . Optimization should focus on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the oxazole ring, while IR spectroscopy identifies carbonyl (C=O) and C-O-C stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, single-crystal X-ray diffraction (SC-XRD) provides definitive geometry, as demonstrated in for related oxazole derivatives .

Q. How can purity and stability of the compound be assessed under laboratory storage conditions?

- Methodological Answer: Use HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to monitor purity. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and periodic NMR analysis to detect hydrolysis of the ester group or oxazole ring decomposition .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. applied DFT to analyze charge distribution in similar oxazole carboxylates, identifying the C4 carbonyl as a reactive center for nucleophilic attacks . Solvent effects should be modeled using the Polarizable Continuum Model (PCM).

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

- Methodological Answer: SC-XRD refined via SHELXL ( ) provides bond lengths and angles to validate NMR/IR interpretations. For example, the C=O bond length (typically ~1.21 Å) confirms ester group geometry, while hydrogen bonding patterns (e.g., C-H···O) explain unexpected downfield shifts in ¹H NMR .

Q. What strategies mitigate challenges in regioselective functionalization of the oxazole ring?

- Methodological Answer: Directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) at −78°C enables selective substitution at the C2 position. ’s synthesis of methyl-substituted oxazole carboxylates via Boc-protected intermediates demonstrates steric and electronic control strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。